molecular formula C22H39F6N3O4S2 B566219 1-Hexadecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide CAS No. 404001-50-9

1-Hexadecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

Cat. No.: B566219
CAS No.: 404001-50-9
M. Wt: 587.681
InChI Key: IEKPEVWFUIKZFI-UHFFFAOYSA-N
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Description

1-Hexadecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is a 1-alkyl-3-methylimidazolium based ionic liquid . It is a solid-phase ionic organic material under ambient temperature and is considered as a kind of “frozen” ionic liquid . The solubility of gases such as oxygen and methane in HMIM TFS can be improved in the presence of carbon dioxide .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a large number of atoms and functional groups. The molecule has a long alkyl chain attached to an imidazolium ring, which carries a positive charge. The negative charge is carried by the bis(trifluoromethylsulfonyl)imide anion .


Physical and Chemical Properties Analysis

This compound is a solid-phase ionic organic material under ambient temperature . It has a molecular weight of 587.7 g/mol .

Scientific Research Applications

1. Environmental Analysis

1-Hexadecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide has been utilized as a solid-phase ionic organic material in environmental analysis. Specifically, it is employed in the hollow-fiber solid-phase microextraction of dichlorodiphenyltrichloroethane and its main metabolites from water samples. This "frozen" ionic liquid's solid-state and ultra-hydrophobic properties make it an effective sorbent for such extractions, offering good linearity, low limits of detection and quantification, and satisfactory precision and spiked recoveries in real water samples (Pang, Yang, Pang, & Li, 2017).

2. Chemical Separation Processes

This compound is also relevant in chemical separation processes. It has been tested as a solvent for separating benzene from hexane using a packed bed column and process simulation. Its effectiveness is evaluated based on solute distribution ratio and selectivity, indicating its potential as an efficient solvent in extraction processes (Gonzalez, Domínguez, Gómez, Canosa, & Domínguez, 2012).

3. Electrochemical Applications

Furthermore, this compound is explored in the context of electrochemical applications. For instance, it forms part of a eutectic ionic liquid mixture proposed for use as electrolyte in supercapacitors. This mixture demonstrates excellent thermal properties and a wide electrochemical window, suggesting its suitability for high-performance supercapacitor applications over a large temperature range (Newell, Faure-Vincent, Iliev, Schubert, & Aradilla, 2018).

Biochemical Analysis

Biochemical Properties

1-Hexadecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a solvent, enhancing the solubility and stability of biomolecules. It has been shown to interact with enzymes such as lipases and proteases, potentially altering their activity and stability. The nature of these interactions often involves hydrogen bonding and electrostatic interactions between the ionic liquid and the biomolecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of key signaling molecules, leading to changes in gene expression profiles. Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes and the flux of metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to biomolecules through hydrogen bonding and electrostatic interactions, leading to enzyme inhibition or activation. It can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in alterations in cellular function and metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but it can undergo degradation under certain conditions. Long-term exposure to this ionic liquid has been shown to affect cellular function, potentially leading to changes in cell viability and metabolic activity. Studies have indicated that the stability and degradation of this compound can influence its long-term effects on cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level must be reached before significant changes in cellular function occur. High doses of this compound can result in toxicity, affecting organ function and overall health .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. This compound has been shown to affect the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions can have significant implications for cellular metabolism and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins, influencing its localization and accumulation. The distribution of this compound within tissues can affect its overall efficacy and potential toxicity .

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1-hexadecyl-3-methylimidazol-3-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H39N2.C2F6NO4S2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19-18-21(2)20-22;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h18-20H,3-17H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKPEVWFUIKZFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39F6N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4049298
Record name 1-Hexadecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4049298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

587.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

404001-50-9
Record name 1-Hexadecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4049298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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